molecular formula C20H24N2O3 B2728969 methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate CAS No. 1203184-05-7

methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2728969
CAS No.: 1203184-05-7
M. Wt: 340.423
InChI Key: QWUJEXOLVJEVEB-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a cyclopenta[b]indole scaffold fused to a piperidine ring via an acetyl linker. The methyl ester at the piperidine-4-position suggests moderate polarity, balancing lipophilicity for membrane permeability and aqueous solubility. This structural framework is reminiscent of bioactive molecules targeting neurological or oncological pathways, though specific applications require further investigation.

Properties

IUPAC Name

methyl 1-[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-20(24)14-9-11-21(12-10-14)19(23)13-22-17-7-3-2-5-15(17)16-6-4-8-18(16)22/h2-3,5,7,14H,4,6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJEXOLVJEVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions it Undergoes

  • Oxidation: : The indole moiety may undergo oxidation to form hydroxylated or quinone derivatives.

  • Reduction: : Reduction reactions can target the keto group in the acetyl moiety, producing corresponding alcohols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

  • Oxidation Products: : Hydroxylated indole derivatives.

  • Reduction Products: : Alcohol derivatives of the acetyl group.

  • Substitution Products: : Halogenated or nitrated indole compounds.

Chemistry

  • Used as a building block for synthesizing more complex molecules in medicinal chemistry.

  • Acts as a precursor for various catalytic and stoichiometric reactions.

Biology and Medicine

  • Investigated for its role in biological pathways and interaction with cellular receptors.

Industry

  • Utilized in the development of advanced materials and fine chemicals.

  • Employed in the synthesis of specialty compounds in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways Involved

  • Receptors: : The compound may bind to serotonin or dopamine receptors, influencing neurological pathways.

  • Enzymes: : It can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound is compared to two analogues:

Property Target Compound 1-[2-(2,3-Dihydroindol-1-yl)acetyl]piperidine-4-carboxamide Methyl 1-[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]piperidine-4-carboxylate
Core Heterocycle Dihydrocyclopenta[b]indole Dihydroindole 1,3-Dimethyl-2,6-dioxopurine
Terminal Group Methyl ester Carboxamide Methyl ester
Molecular Weight (g/mol) ~350–370 (estimated) 287.36 363.37
Hydrogen Bond Donors/Acceptors Likely 1 donor, 3 acceptors (ester) 1 donor, 3 acceptors 2 donors (purine oxo groups), 5 acceptors
Topological Polar Surface Area Moderate (~60–70 Ų, estimated) 66.6 Ų Higher (~90–100 Ų, estimated)
Lipophilicity (XLogP3) ~2–3 (estimated due to fused cyclopenta ring) 1.0 Likely <1 (due to polar purine oxo groups)

Key Observations :

  • In contrast, the purine derivative includes hydrogen-bonding oxo groups, favoring interactions with nucleotide-binding enzymes.
  • Terminal Group : The methyl ester in the target and may improve cell permeability compared to the carboxamide in , which has higher hydrogen-bonding capacity (TPSA = 66.6 Ų) . However, esters are prone to hydrolysis, possibly reducing metabolic stability.
  • Molecular Weight : The target’s estimated weight (~350–370 g/mol) places it closer to (363.37 g/mol), suggesting similar challenges in bioavailability under Lipinski’s rule of five.

Pharmacokinetic Considerations

  • Lipophilicity: The target’s higher estimated logP (~2–3) compared to (logP = 1) suggests better membrane permeability but risks off-target binding.
  • Metabolic Stability : The ester in the target and could undergo hepatic hydrolysis, whereas the carboxamide in is more stable. This necessitates formulation strategies (e.g., prodrugs) for sustained activity.

Biological Activity

Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C18H22N2O3C_{18}H_{22}N_{2}O_{3} with a molecular weight of approximately 314.38 g/mol. Its structure includes a piperidine ring and a cyclopenta[b]indole moiety, which are associated with various pharmacological properties.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anticancer Potential : The cyclopenta[b]indole structure is often linked to anticancer activity. Similar compounds have shown efficacy against various cancer cell lines.
  • Neuroprotective Effects : Compounds with piperidine rings are frequently investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Analgesic Properties : The structural characteristics may indicate possible analgesic effects, similar to other piperidine derivatives.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps often include the formation of the cyclopenta[b]indole framework followed by acetylation and subsequent piperidine ring formation.

Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesNotable Activities
Methyl 1-(2-(3-hydroxyphenyl)acetyl)piperidine-4-carboxylatePiperidine ring with phenolic substitutionPotential analgesic effects
N,N-Dimethylpiperidin-4-carboxamideSimple piperidine derivativeAnalgesic and anesthetic properties
5-Methylcyclopenta[b]indoleIndole structure without piperidineAnticancer activity

This compound stands out due to its unique combination of both piperidine and cyclopenta[b]indole motifs, which may provide distinct pharmacological profiles not observed in other similar compounds.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of cyclopenta[b]indoles exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound were tested against MCF-7 breast cancer cells, showing significant inhibition of cell proliferation.
  • Neuroprotection : A study investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Acetylation : Coupling the cyclopenta[b]indole moiety to the piperidine backbone using acetylating agents (e.g., acetic anhydride) under reflux conditions with catalysts like pyridine .
  • Esterification : Methyl ester formation via nucleophilic substitution or acid-catalyzed esterification .
  • Optimization : Parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (50–80°C), and catalyst choice (e.g., DMAP) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the methyl ester (δ ~3.6–3.8 ppm), piperidine ring protons (δ ~1.5–2.5 ppm), and cyclopenta[b]indole aromatic signals (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion) and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities to receptors (e.g., GPCRs or kinases) based on the compound’s 3D conformation .
  • MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes in physiological conditions (e.g., 310 K, 1 atm) .
  • SAR Analysis : Compare with analogs (e.g., ethyl or tert-butyl esters) to identify critical pharmacophores (e.g., methyl ester’s role in bioavailability) .

Q. How can contradictory data on biological activity be resolved for this compound?

  • Approach :

  • Dose-Response Studies : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects .
  • Off-Target Screening : Use panels (e.g., Eurofins Cerep) to rule out nonspecific binding .
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What experimental designs are recommended for studying its mechanism of action in neurological pathways?

  • Strategy :

  • Receptor Binding Assays : Radioligand displacement (e.g., 3^3H-labeled ligands for serotonin or dopamine receptors) .
  • Functional Assays : Calcium flux or cAMP modulation in cell lines (e.g., CHO-K1 cells expressing target receptors) .
  • In Vivo Models : Behavioral tests (e.g., forced swim test for antidepressants) in rodents, paired with CSF sampling for pharmacokinetic analysis .

Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic yields?

  • Troubleshooting :

  • Catalyst Screening : Test alternative catalysts (e.g., HOBt vs. EDCI for amide coupling) .
  • Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar solvents (toluene) for solubility-driven yield improvements .
  • Purification : Optimize column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • First Aid : Immediate skin washing with water for spills; seek medical attention for persistent irritation .

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